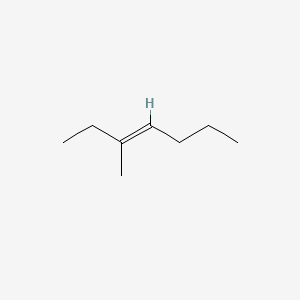

3-Methyl-3-heptene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

51886-28-3 |

|---|---|

Formule moléculaire |

C8H16 |

Poids moléculaire |

112.21 g/mol |

Nom IUPAC |

(E)-3-methylhept-3-ene |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |

Clé InChI |

AAUHUDBDDBJONC-BQYQJAHWSA-N |

SMILES isomérique |

CCC/C=C(\C)/CC |

SMILES canonique |

CCCC=C(C)CC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-heptene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a branched alkene, its chemical and physical properties are of interest in various fields of organic synthesis and material science. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, along with generalized experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. It exists as a mixture of (E) and (Z) stereoisomers.

General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][3][4][5] |

| Molecular Weight | 112.21 g/mol | [1][2][4][5] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity | [2] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 121 °C | [2] |

| Melting Point | -103.01 °C (estimate) | [2] |

| Density | 0.73 g/cm³ | [2] |

| Refractive Index | 1.4180-1.4210 | [2] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | [6][7] |

Chromatographic Properties

| Property | Value | Source |

| Kovats Retention Index (Standard non-polar) | 784 - 797 | [1] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of alkenes like this compound are the Wittig reaction and the acid-catalyzed dehydration of an alcohol.

The Wittig reaction is a reliable method for forming carbon-carbon double bonds.[8][9][10][11] For the synthesis of this compound, this would involve the reaction of a phosphorus ylide with a ketone.

Logical Workflow for Wittig Synthesis of this compound

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol (Adapted from similar syntheses[12][13]):

-

Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene). Add 2-bromobutane and reflux the mixture for several hours. Cool the reaction mixture to room temperature to allow the phosphonium salt to precipitate. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

-

Ylide Formation: Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the suspension in an ice bath. Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of a colored solution (often orange or red) indicates the generation of the ylide. Stir the mixture at 0°C for approximately one hour.

-

Wittig Reaction: To the ylide solution at 0°C, slowly add a solution of 2-pentanone in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a non-polar solvent (e.g., diethyl ether or hexane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

The dehydration of a tertiary alcohol like 3-methyl-3-heptanol in the presence of a strong acid can also yield this compound.[14][15] However, this method may lead to a mixture of isomeric alkenes.

Logical Workflow for Dehydration Synthesis of this compound

Caption: General workflow for the synthesis of this compound via acid-catalyzed dehydration.

Experimental Protocol (Generalized):

-

Reaction Setup: Place 3-methyl-3-heptanol in a round-bottom flask suitable for distillation.[16] Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Dehydration: Gently heat the mixture. The alkene product, being more volatile than the starting alcohol, will distill as it is formed.

-

Workup and Purification: Collect the distillate, which will contain the alkene and some water. Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water. Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride). The final product can be purified by fractional distillation.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Logical Workflow for Characterization of this compound

Caption: Workflow for the analytical characterization of this compound.

GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.[17][18]

Experimental Protocol (Generalized):

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject a small volume of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to achieve good separation of any potential isomers or impurities.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. The resulting mass spectrum will show the molecular ion peak (m/z = 112.21) and a characteristic fragmentation pattern that can be compared to a spectral library for confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol (Generalized):

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will be characteristic of the this compound structure.

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

Experimental Protocol (Generalized):

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum. The presence of a C=C bond will be indicated by a characteristic absorption band in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations for the sp² and sp³ hybridized carbons will also be observable.

Safety Information

This compound is a flammable liquid and vapor. Appropriate safety precautions, including working in a well-ventilated fume hood and avoiding sources of ignition, should be taken. It may be fatal if swallowed and enters airways. Personal protective equipment, such as safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a detailed summary of the known chemical and physical properties of this compound. While specific experimental protocols for this compound are not extensively documented, this guide offers robust, generalized procedures for its synthesis and characterization based on established organic chemistry principles. These methodologies provide a solid foundation for researchers and professionals working with this and similar alkene structures.

References

- 1. This compound | C8H16 | CID 5364732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Heptene, 3-methyl- [webbook.nist.gov]

- 4. 3-Methyl-1-heptene | C8H16 | CID 20946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Heptene, 3-methyl- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sciepub.com [sciepub.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Solved he acid catalyzed dehydration of 3-methyl-3-hexanol | Chegg.com [chegg.com]

- 15. hal1a [ursula.chem.yale.edu]

- 16. 3-Methyl-3-heptanol | C8H18O | CID 11710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. biolmolchem.com [biolmolchem.com]

- 18. benchchem.com [benchchem.com]

Spectroscopic Data of (E)-3-Methyl-3-heptene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-Methyl-3-heptene. The information is presented in a structured format to facilitate easy comparison and interpretation, catering to the needs of researchers and professionals in the fields of chemistry and drug development. This guide includes detailed experimental protocols for acquiring the spectroscopic data and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-3-Methyl-3-heptene, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.2-5.4 | t | 1H | =CH- |

| ~2.0 | q | 2H | -CH₂-CH= |

| ~1.9 | q | 2H | =C-CH₂- |

| ~1.6 | s | 3H | =C-CH₃ |

| ~1.4 | sextet | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| 136.2 | C3 |

| 124.9 | C4 |

| 34.5 | C5 |

| 23.1 | C2 |

| 21.4 | C6 |

| 14.2 | C1 |

| 13.9 | C7 |

| 12.1 | C8 (Methyl) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (trisubstituted alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~840 | Medium | =C-H bend (trisubstituted alkene, out-of-plane) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 112 | 25 | [M]⁺ (Molecular Ion) |

| 97 | 60 | [M - CH₃]⁺ |

| 83 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 69 | 50 | [M - C₃H₇]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of (E)-3-Methyl-3-heptene for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2]

-

Ensure the final sample height in the tube is around 4-5 cm.[2]

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Insert the sample tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set the acquisition parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Typically -2 to 12 ppm.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Procedure:

-

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

-

Set the acquisition parameters for a proton-decoupled ¹³C experiment:

-

Acquire and process the data as described for ¹H NMR.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one or two drops of liquid (E)-3-Methyl-3-heptene onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.[6]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: An FTIR spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment or the clean salt plates.

-

Mount the prepared salt plate assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[7]

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of (E)-3-Methyl-3-heptene in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.[8]

-

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.[9]

2. GC-MS Analysis:

-

Procedure:

-

Inject a small volume (typically 1 µL) of the prepared sample solution into the GC inlet.[8]

-

The sample is vaporized and separated on a capillary GC column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation of components.

-

As the separated components elute from the GC column, they enter the mass spectrometer's ion source.

-

Ionization: In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (E)-3-Methyl-3-heptene.

Caption: Workflow for spectroscopic analysis.

References

- 1. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 2. organomation.com [organomation.com]

- 3. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. newtowncreek.info [newtowncreek.info]

An In-depth Technical Guide to the Characterization of (Z)-3-Methyl-3-heptene and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (Z)-3-methyl-3-heptene and its structural isomers. It details the key analytical techniques and experimental protocols required for the unambiguous identification and differentiation of these closely related alkene structures. This document is intended to serve as a practical resource for scientists engaged in organic synthesis, analytical chemistry, and drug development, where precise molecular characterization is paramount.

Introduction to (Z)-3-Methyl-3-heptene and its Isomers

(Z)-3-Methyl-3-heptene is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] Its structure features a seven-carbon chain with a double bond at the third position and a methyl group also at the third carbon. The "(Z)" designation, derived from the German zusammen (together), indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl group on C-2 and the butyl group on C-4 are on the same side of the double bond.

The primary structural isomer of interest is the (E)-3-methyl-3-heptene, the geometric isomer where the higher priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite). Beyond this geometric isomer, other structural isomers include positional isomers where the double bond or the methyl group are at different locations on the heptene backbone. The differentiation of these isomers is crucial as their stereochemistry and substitution patterns can significantly influence their physical, chemical, and biological properties.

Synthesis of (Z)-3-Methyl-3-heptene

The stereoselective synthesis of (Z)-alkenes can be effectively achieved using the Wittig reaction with non-stabilized ylides.[3][4][5] This method offers a reliable route to predominantly form the Z-isomer through a kinetically controlled pathway.

Synthetic Pathway: The Wittig Reaction

The synthesis of (Z)-3-methyl-3-heptene can be accomplished by the reaction of a phosphorus ylide, specifically propylidenetriphenylphosphorane, with 2-pentanone. The non-stabilized nature of the ylide favors the formation of the cis, or Z, alkene.

Experimental Protocol: Synthesis of (Z)-3-Methyl-3-heptene

Materials:

-

Triphenylphosphine

-

1-Bromopropane

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

2-Pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Propyltriphenylphosphonium Bromide:

-

In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromopropane to the solution.

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature to allow the phosphonium salt to precipitate.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Wittig Reaction:

-

Suspend the dried propyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere (e.g., argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to form the deep red ylide.

-

After the addition is complete, allow the mixture to stir at 0°C for 1 hour.

-

Cool the reaction mixture to -78°C (dry ice/acetone bath).

-

Slowly add a solution of 2-pentanone in anhydrous THF.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

-

Spectroscopic and Chromatographic Characterization

A combination of analytical techniques is essential for the complete characterization of (Z)-3-methyl-3-heptene and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating volatile compounds and providing information about their molecular weight and fragmentation patterns. The choice of the GC column is critical for separating closely related isomers.[6][7]

Experimental Protocol:

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Column: A polar capillary column such as Agilent J&W DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separating cis/trans isomers.[6] For general hydrocarbon analysis, a non-polar column like DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) can be used.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 5°C/min to 150°C.

-

-

Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

Data Presentation:

| Isomer | Stationary Phase | Kovats Retention Index |

| (Z)-3-Methyl-3-heptene | Standard Non-Polar | 789.2, 789, 790[1] |

| (E)-3-Methyl-3-heptene | Standard Non-Polar | 793, 787.5, 794.1, 784, 796.9, 797[8] |

| (Z)-3-Methyl-3-heptene | Semi-Standard Non-Polar | 776.4, 778[1] |

| (E)-3-Methyl-3-heptene | Standard Polar | 833, 840[8] |

Mass Spectrometry Fragmentation: The mass spectrum of 3-methyl-3-heptene will show a molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns for alkenes involve allylic cleavage. For this compound, significant fragments would be expected at m/z 83 (loss of an ethyl group) and m/z 55 (loss of a butyl group). While the mass spectra of the (Z) and (E) isomers will be very similar, slight differences in the relative intensities of the fragment ions may be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of CDCl₃.

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Typical spectral width: 0-10 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-150 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

2D NMR (optional but recommended for unambiguous assignment):

-

COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| (Z)-3-Methyl-3-heptene | ||

| C1-H₃ | ~0.9 (t) | ~14 |

| C2-H₂ | ~2.0 (q) | ~22 |

| C3-CH₃ | ~1.6 (s) | ~16 |

| C4-H | ~5.2 (t) | ~125 |

| C5-H₂ | ~2.0 (m) | ~30 |

| C6-H₂ | ~1.4 (m) | ~23 |

| C7-H₃ | ~0.9 (t) | ~14 |

| (E)-3-Methyl-3-heptene | ||

| C1-H₃ | ~0.9 (t) | ~14 |

| C2-H₂ | ~2.0 (q) | ~22 |

| C3-CH₃ | ~1.6 (s) | ~16 |

| C4-H | ~5.2 (t) | ~125 |

| C5-H₂ | ~2.0 (m) | ~30 |

| C6-H₂ | ~1.4 (m) | ~23 |

| C7-H₃ | ~0.9 (t) | ~14 |

Note: These are approximate values. Actual chemical shifts can vary depending on the solvent and other experimental conditions. The key difference between the isomers will be observed in the through-space interactions in NOESY spectra and potentially subtle differences in the chemical shifts of the allylic protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For alkenes, characteristic C=C and C-H stretching and bending vibrations can help distinguish between isomers.

Experimental Protocol:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

-

Sample Preparation: As (Z)-3-methyl-3-heptene is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Presentation: Characteristic IR Absorption Bands

| Vibration | Wavenumber (cm⁻¹) | Isomer Specificity |

| =C-H stretch | 3000-3100 | Present in both isomers |

| C-H stretch (alkane) | 2850-2960 | Present in both isomers |

| C=C stretch | ~1670 | May be weak or absent in the more symmetrical (E)-isomer |

| C-H out-of-plane bend | ~700-730 | Characteristic for cis (Z) trisubstituted alkenes[10][11] |

| C-H out-of-plane bend | ~800-840 | Characteristic for trans (E) trisubstituted alkenes[10][11] |

Conclusion

The comprehensive characterization of (Z)-3-methyl-3-heptene and its structural isomers requires a multi-technique approach. The Wittig reaction provides a reliable synthetic route to the (Z)-isomer. Subsequent analysis by GC-MS allows for the separation and initial identification of the isomers based on their retention times and mass fragmentation patterns. Definitive structural elucidation and stereochemical assignment are achieved through detailed analysis of ¹H and ¹³C NMR spectra. FTIR spectroscopy serves as a complementary technique, providing valuable information on the geometry of the double bond through characteristic vibrational modes. The detailed protocols and data presented in this guide offer a robust framework for the successful synthesis and characterization of these important alkene isomers.

References

- 1. (Z)-3-Methylhept-3-ene | C8H16 | CID 5352144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C8H16 | CID 5364732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. ejournal.upi.edu [ejournal.upi.edu]

An In-depth Technical Guide to the Synthesis of 3-Methyl-3-heptene from Core Starting Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3-heptene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1] As a trisubstituted alkene, it exists as a mixture of (E) and (Z) stereoisomers. The synthesis of specific alkenes is a cornerstone of organic chemistry, crucial for constructing more complex molecular architectures in pharmaceutical and materials science. This guide provides an in-depth examination of two primary and robust methodologies for the synthesis of this compound: the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration.

This document details the retrosynthetic analyses, reaction principles, and comprehensive experimental protocols for each pathway. Quantitative data is summarized in tables for direct comparison, and logical workflows are illustrated using diagrams to provide a clear and practical resource for laboratory application.

Pathway I: Synthesis via Wittig Reaction

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[2] The reaction creates a carbon-carbon double bond with certainty at the location of the original carbonyl group, which is a significant advantage over elimination reactions that can yield mixtures of regioisomers.[3] The thermodynamic driving force of this olefination is the formation of the exceptionally stable triphenylphosphine oxide byproduct.[4][5]

Retrosynthetic Analysis and Strategy

For this compound, a retrosynthetic disconnection across the double bond suggests two viable Wittig approaches. The more practical pathway involves the reaction of a commercially available ketone, butan-2-one, with a propyl-derived phosphorus ylide.

-

Pathway A : Butan-2-one + Propyltriphenylphosphonium Ylide

-

Pathway B : Propanal + (1-methylpropyl)triphenylphosphonium Ylide

This guide will focus on Pathway A, which involves the preparation of the ylide from a primary alkyl halide (1-bromopropane), a generally more straightforward process. The non-stabilized nature of the propyl ylide is expected to favor the formation of the (Z)-alkene isomer.[6]

Experimental Workflow and Protocols

The synthesis is a two-stage process: first, the preparation of the phosphonium salt, and second, the deprotonation to form the ylide in situ, followed by the reaction with the ketone.

Protocol 2.2.1: Synthesis of Propyltriphenylphosphonium Bromide [7]

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add 1-bromopropane (1.1 eq) to the solution.

-

Heat the mixture to reflux and maintain for approximately 24 hours. The formation of a white precipitate indicates the creation of the phosphonium salt.[5]

-

Cool the reaction mixture to room temperature.

-

Collect the white solid via vacuum filtration and wash thoroughly with cold diethyl ether to remove unreacted starting materials.

-

Dry the resulting phosphonium salt under vacuum.

Protocol 2.2.2: Synthesis of this compound via Wittig Reaction [5][7]

-

Under an inert atmosphere (e.g., argon), suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq, typically as a 1.6 M solution in hexanes) dropwise. The appearance of a characteristic deep orange or red color signifies the formation of the ylide.

-

Stir the ylide solution at 0 °C for 1 hour.

-

Slowly add a solution of butan-2-one (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the ketone.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, extract the aqueous layer with hexane or diethyl ether (3x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

After filtration, remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to separate the alkene from the triphenylphosphine oxide byproduct.

Quantitative Data Summary

| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Boiling Point (°C) |

| Triphenylphosphine | 262.29 | 1.0 | ~1.1 | 377 |

| 1-Bromopropane | 123.00 | 1.1 | 1.35 | 71 |

| Propyltriphenylphosphonium Bromide | 385.29 | 1.0 | - | - |

| n-Butyllithium (in hexanes) | 64.06 | 1.0 | ~0.68 | - |

| Butan-2-one | 72.11 | 1.0 | 0.805 | 80 |

| This compound | 112.22[1] | - | ~0.73 | 122-124 |

Expected Yield: 60-80% (post-purification)

Pathway II: Synthesis via Grignard Reaction and Dehydration

This two-stage approach first constructs a tertiary alcohol, which is then subjected to an acid-catalyzed elimination reaction to form the target alkene.[8] The Grignard reaction is a powerful tool for C-C bond formation, involving the addition of a highly nucleophilic organomagnesium halide to a carbonyl compound.[9][10]

Retrosynthetic Analysis and Strategy

The target alkene, this compound, is formed from the dehydration of 3-methyl-3-heptanol.[11] This tertiary alcohol can be synthesized via a Grignard reaction. There are three logical disconnections:

-

Pathway A : Butan-2-one + Propylmagnesium Bromide

-

Pathway B : 3-Heptanone + Methylmagnesium Bromide[12]

-

Pathway C : Pentan-2-one + Ethylmagnesium Bromide

This guide will detail Pathway A, which utilizes the same ketone as the Wittig route, providing a useful comparison. The subsequent dehydration of the tertiary alcohol is expected to follow Zaitsev's rule, favoring the formation of the more substituted alkene, though mixtures of isomers are possible.[13]

Experimental Workflow and Protocols

The process involves the initial formation of the Grignard reagent, its reaction with the ketone to form the alcohol, followed by dehydration.

Protocol 3.2.1: Synthesis of 3-Methyl-3-heptanol [14]

-

Ensure all glassware is rigorously flame- or oven-dried and assembled under an inert atmosphere.

-

Place magnesium turnings (1.2 eq) in a three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer. Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the alkyl halide solution to the flask to initiate the reaction (indicated by bubbling and cloudiness). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

-

Cool the resulting Grignard reagent solution in an ice bath.

-

Add a solution of butan-2-one (0.9 eq) in anhydrous diethyl ether dropwise from the funnel.

-

After addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Perform an acidic workup by slowly pouring the reaction mixture over ice and then adding a saturated aqueous solution of NH₄Cl or dilute HCl to dissolve the magnesium salts.

-

Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent by distillation to yield the crude tertiary alcohol.

Protocol 3.2.2: Dehydration of 3-Methyl-3-heptanol [15][16]

-

Place the crude 3-methyl-3-heptanol into a round-bottom flask suitable for distillation.

-

Add a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid.[17]

-

Heat the mixture using a heating mantle. The alkene product will co-distill with water as it is formed. Collect the distillate. The distillation temperature should be kept below the boiling point of the starting alcohol.

-

Wash the collected distillate in a separatory funnel with a sodium bicarbonate solution to neutralize any acid, followed by a water wash.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final fractional distillation to obtain the pure this compound.

Quantitative Data Summary

| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Boiling Point (°C) |

| Magnesium | 24.31 | 1.2 | 1.74 | - |

| 1-Bromopropane | 123.00 | 1.0 | 1.35 | 71 |

| Butan-2-one | 72.11 | 0.9 | 0.805 | 80 |

| 3-Methyl-3-heptanol | 130.23[11] | - | ~0.83 | ~163-165 |

| This compound | 112.22[1] | - | ~0.73 | 122-124 |

Expected Yield: ~70-85% for Grignard step; ~60-80% for dehydration step.

Comparison of Synthetic Routes

The choice between the Wittig and Grignard/Dehydration pathways depends on factors such as starting material availability, desired stereochemical outcome, and tolerance to reaction conditions.

| Feature | Wittig Reaction | Grignard Reaction + Dehydration |

| Key Transformation | C=O → C=C | C=O → C-OH → C=C |

| Number of Steps | 2 (Salt formation, then olefination) | 2 (Grignard reaction, then dehydration) |

| Stereoselectivity | Good control. Non-stabilized ylides favor Z-alkene.[6] | Less control. Follows Zaitsev's rule, can give E/Z mixture and regioisomers.[13][18] |

| Key Reagents | PPh₃, strong base (n-BuLi), anhydrous THF. | Mg metal, anhydrous ether, strong acid (H₂SO₄/H₃PO₄). |

| Byproducts | Triphenylphosphine oxide (can be difficult to remove). | Magnesium salts (easily removed in aqueous workup). |

| Advantages | Unambiguous placement of the double bond.[3] | Uses common and inexpensive reagents. |

| Disadvantages | Requires stoichiometric phosphine and strong base. | Potential for isomeric mixtures in dehydration step. |

Conclusion

Both the Wittig olefination and the Grignard reaction followed by alcohol dehydration represent effective and reliable strategies for the synthesis of this compound. The Wittig reaction offers superior control over the position of the resulting double bond, making it the preferred method when regiospecificity is critical. The Grignard/dehydration sequence, while potentially leading to isomeric mixtures, is a powerful alternative that utilizes classic and cost-effective organometallic chemistry. The selection of the optimal synthetic route will ultimately be guided by the specific experimental goals, including desired isomeric purity, scale, and the availability of starting materials.

References

- 1. This compound | C8H16 | CID 5364732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. 格氏试剂 [sigmaaldrich.com]

- 11. 3-Heptanol, 3-methyl- [webbook.nist.gov]

- 12. homework.study.com [homework.study.com]

- 13. quora.com [quora.com]

- 14. The Grignard Synthesis of 3-Methyl-3-Heptanol - 528 Words | Studymode [studymode.com]

- 15. cerritos.edu [cerritos.edu]

- 16. odinity.com [odinity.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. hal1a [ursula.chem.yale.edu]

An In-depth Technical Guide to the Properties of 3-Methyl-3-heptene (CAS Number: 7300-03-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and spectral characterization of 3-methyl-3-heptene (CAS No. 7300-03-0). The information is presented to support research and development activities where this compound may be used as a chemical intermediate or building block.

Core Properties of this compound

This compound is an unsaturated aliphatic hydrocarbon.[1] It is a colorless liquid with a characteristic fruity odor.[1][2] This alkene is primarily utilized in organic synthesis and as an intermediate in the production of various chemicals, including synthetic fragrances and flavors.[1][2]

Physicochemical Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| CAS Number | 7300-03-0 | - | [3] |

| Molecular Formula | C₈H₁₆ | - | [3] |

| Molecular Weight | 112.21 | g/mol | [3] |

| IUPAC Name | (3E)-3-methylhept-3-ene | - | [3] |

| Synonyms | 2-Hexene, 2-ethyl; 3-Methyl-trans-3-heptene | - | [3] |

| Physical Properties | |||

| Appearance | Colorless to almost colorless clear liquid | - | [1] |

| Boiling Point | 121 | °C | [2][4] |

| Melting Point | -103.01 (estimate) | °C | [2][4] |

| Density | 0.73 | g/cm³ | [2][4] |

| Flash Point | 9.2 | °C | [2] |

| Refractive Index | 1.4180-1.4210 | - | [2][4] |

| Thermodynamic Properties | |||

| Standard Gibbs Free Energy of Formation (ΔfG°) | 88.15 | kJ/mol | [5] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -101.02 | kJ/mol | [5] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 15.37 | kJ/mol | [5] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 33.44 | kJ/mol | [5] |

| Solubility and Partitioning | |||

| LogP (Octanol/Water Partition Coefficient) | 3.143 | - | [5] |

| Water Solubility (log10WS) | -3.02 | mol/L | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its practical application in a laboratory setting.

Synthesis of this compound via Dehydration of 3-Methyl-3-heptanol

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of its corresponding alcohol, 3-methyl-3-heptanol.

2.1.1. Synthesis of the Precursor: 3-Methyl-3-heptanol via Grignard Reaction

The tertiary alcohol, 3-methyl-3-heptanol, can be synthesized through a Grignard reaction between a Grignard reagent and a suitable ketone. For instance, the reaction of propylmagnesium bromide with 2-butanone or methylmagnesium bromide with 3-heptanone will yield the desired alcohol. A general procedure is as follows:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is used. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask with anhydrous diethyl ether. The appropriate alkyl halide (e.g., 1-bromopropane or methyl iodide) dissolved in anhydrous ether is added dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine.

-

Reaction with Ketone: Once the Grignard reagent has formed, a solution of the ketone (e.g., 2-butanone or 3-heptanone) in anhydrous ether is added dropwise at a controlled temperature, usually 0 °C.

-

Workup: After the addition is complete, the reaction mixture is stirred for a specified period. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 3-methyl-3-heptanol.

2.1.2. Dehydration of 3-Methyl-3-heptanol

The dehydration of 3-methyl-3-heptanol to form this compound is typically carried out using a strong acid catalyst.

-

Apparatus: A simple distillation apparatus is set up, with the reaction flask containing the alcohol and the acid catalyst.

-

Procedure: 3-Methyl-3-heptanol is mixed with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, in the distillation flask. The mixture is heated, and the alkene product, being more volatile, distills over as it is formed. This removal of the product from the reaction mixture helps to drive the equilibrium towards the formation of the alkene.

-

Purification: The collected distillate, which may contain some water and unreacted alcohol, is washed with a sodium bicarbonate solution to neutralize any acid, followed by a water wash. The organic layer is then dried over an anhydrous drying agent. Final purification is achieved by fractional distillation to separate the desired this compound from any isomeric byproducts or remaining impurities.

Spectral Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). The spectrum will show characteristic signals for the vinylic proton, the allylic protons, and the various alkyl protons, with their respective chemical shifts and coupling patterns providing structural confirmation.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is generally obtained on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz). Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. The chemical shifts of the olefinic carbons are particularly diagnostic, appearing in the downfield region (typically >100 ppm).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., KBr or NaCl). The spectrum will exhibit characteristic absorption bands for an alkene:

-

C=C Stretch: A weak to medium intensity band around 1670-1640 cm⁻¹.

-

=C-H Stretch: A medium intensity band just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

C-H Stretch (Alkyl): Strong intensity bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

-

=C-H Bend: Bands in the 1000-650 cm⁻¹ region, which can be diagnostic of the substitution pattern of the alkene.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of this compound, especially in a mixture of isomers.

-

Gas Chromatography: A capillary column, often with a nonpolar stationary phase (e.g., HP-5ms), is used for separation. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Mass Spectrometry: The separated components are ionized, typically by electron ionization (EI) at 70 eV. The resulting mass spectrum will show the molecular ion peak (m/z = 112) and a characteristic fragmentation pattern that can be used to confirm the structure of this compound.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and purification processes for this compound.

Caption: Synthesis of 3-Methyl-3-heptanol via Grignard Reaction.

Caption: Dehydration and Purification Workflow for this compound.

Safety Information

This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is essential to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. If swallowed, do not induce vomiting and seek immediate medical attention.

(Note: The safety information provided is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.)

References

An In-depth Technical Guide to the Discovery and Isolation of 3-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of the acyclic olefin, 3-Methyl-3-heptene. This document details historical context, modern synthetic methodologies, extensive physical and spectroscopic data, and relevant biochemical pathways.

Discovery and Historical Context

Physicochemical and Spectroscopic Data

A comprehensive collection of physical and spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize key quantitative data for its cis (Z) and trans (E) isomers, as well as for the mixed isomer product.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16 | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [2][4] |

| CAS Number (mixture) | 7300-03-0 | [1][3] |

| Boiling Point (mixture) | 117-120 °C | |

| Specific Gravity (mixture) | 0.73 | |

| Refractive Index (mixture) | 1.42 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 55, 83, 41 | [2] |

| ¹³C NMR Spectroscopy | Data available in spectral databases | [2] |

| Infrared (IR) Spectroscopy | Data available in spectral databases | [2][5] |

Table 3: Gas Chromatography Data for this compound

| Column Type | Kovats Retention Index | Source |

| Standard Non-Polar | 784, 787.5, 793, 794.1, 796.9, 797 | [2] |

| Standard Polar | 833, 840 | [2] |

| Semi-Standard Non-Polar | 782.8, 784, 786.5 | [2] |

Experimental Protocols

The synthesis and isolation of this compound can be achieved through several established organic chemistry methodologies. The two primary routes are the Grignard reaction followed by dehydration of the resulting tertiary alcohol, and the Wittig reaction for direct olefination.

Synthesis via Grignard Reaction and Dehydration

This two-step method involves the synthesis of the precursor alcohol, 3-methyl-3-heptanol, via a Grignard reaction, followed by an acid-catalyzed dehydration to yield this compound.

Step 1: Synthesis of 3-Methyl-3-heptanol via Grignard Reaction

-

Reaction Principle: Methyl magnesium bromide (a Grignard reagent) is reacted with 3-heptanone. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 3-methyl-3-heptanol.

-

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place magnesium turnings.

-

Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.

-

Initiate the reaction by adding a small amount of the methyl bromide solution to the magnesium. The reaction is typically initiated with gentle heating or the addition of a crystal of iodine.

-

Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

-

Cool the reaction mixture in an ice bath and add a solution of 3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-methyl-3-heptanol.

-

Purify the crude product by distillation.

-

Step 2: Dehydration of 3-Methyl-3-heptanol

-

Reaction Principle: The tertiary alcohol, 3-methyl-3-heptanol, is dehydrated using a strong acid catalyst, such as sulfuric acid or phosphoric acid, with heating. The reaction proceeds via an E1 elimination mechanism, where the hydroxyl group is protonated to form a good leaving group (water), which then departs to form a tertiary carbocation. A proton is then eliminated from an adjacent carbon to form the double bond of this compound. According to Zaitsev's rule, the more substituted alkene is the major product.

-

Experimental Protocol:

-

Place the purified 3-methyl-3-heptanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Set up a fractional distillation apparatus.

-

Heat the reaction mixture to distill the alkene product as it is formed.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final distillation to obtain pure this compound.

-

Synthesis via Wittig Reaction

The Wittig reaction provides a more direct route to this compound by reacting a phosphorus ylide with a ketone.

-

Reaction Principle: A phosphorus ylide, such as propylidenetriphenylphosphorane, is reacted with 3-pentanone. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone to form a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane then fragments to yield this compound and the highly stable triphenylphosphine oxide, which drives the reaction to completion. The stereochemical outcome (E or Z isomer) depends on the nature of the ylide; unstabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.

-

Experimental Protocol:

-

Preparation of the Phosphonium Salt: React triphenylphosphine with 1-bromopropane in a suitable solvent like toluene to form propyltriphenylphosphonium bromide.

-

Formation of the Ylide: Suspend the phosphonium salt in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. Add a strong base, such as n-butyllithium or sodium hydride, to deprotonate the phosphonium salt and form the ylide.

-

Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of 3-pentanone in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water.

-

Extract the product with a nonpolar solvent like hexane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation to separate the this compound from the triphenylphosphine oxide byproduct.

-

Isolation and Purification

For both synthetic routes, the final product, this compound, is typically isolated and purified using standard laboratory techniques.

-

Fractional Distillation: This is the primary method for purifying this compound, taking advantage of its relatively low boiling point.

-

Column Chromatography: For smaller scale reactions or to separate isomers, column chromatography on silica gel with a nonpolar eluent (e.g., hexane) can be effective.

-

Gas Chromatography (GC): Analytical and preparative GC can be used to determine the purity of the product and to isolate small quantities of high-purity isomers. A typical GC-MS protocol for C8H16 isomers would involve a non-polar capillary column (e.g., DB-1ms), a temperature program starting from a low temperature (e.g., 40°C) and ramping up, and detection by mass spectrometry.

Visualizations

Synthetic Workflows

The following diagrams illustrate the logical flow of the primary synthetic and analytical procedures for this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-methyl-3-heptene, detailing the identification, separation, and characterization of its stereoisomers. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and analytical sciences.

Introduction to the Stereoisomerism of this compound

This compound (C₈H₁₆) is an unsaturated hydrocarbon that exhibits stereoisomerism due to the presence of a carbon-carbon double bond.[1][2] The substitution pattern around this double bond gives rise to geometric isomers, which are classified as E/Z isomers. A thorough understanding and selective synthesis or separation of these isomers are crucial in various chemical applications, including pheromone synthesis and as building blocks in organic chemistry, where stereochemistry can significantly influence biological activity and reaction outcomes.

Identification of Stereoisomers

The stereoisomerism in this compound is determined by the spatial arrangement of the substituent groups attached to the double bond at the C3 and C4 positions. The identification of these isomers follows the Cahn-Ingold-Prelog (CIP) priority rules.

Geometric Isomerism (E/Z Isomerism)

The double bond in this compound is trisubstituted, which necessitates the use of the E/Z notation to describe the stereochemistry. The 'E' designation (from the German entgegen, meaning opposite) is assigned when the two higher-priority substituents on each carbon of the double bond are on opposite sides. The 'Z' designation (from the German zusammen, meaning together) is assigned when they are on the same side.

-

(E)-3-Methyl-3-heptene : Also known as trans-3-methyl-3-heptene.[3][]

-

(Z)-3-Methyl-3-heptene : Also known as cis-3-methyl-3-heptene.[1][5][6]

Analysis of the structure of this compound reveals that there are no chiral centers, as no carbon atom is bonded to four distinct substituent groups. Therefore, the only stereoisomers of this compound are the (E) and (Z) geometric isomers.

The logical workflow for the identification of these stereoisomers is outlined in the diagram below.

Experimental Protocols for Separation and Identification

The separation and identification of the (E) and (Z) isomers of this compound are most commonly achieved using gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[7] The difference in the physical properties of the isomers, such as their boiling points and interactions with the stationary phase of the GC column, allows for their separation.

Gas Chromatography (GC)

A typical experimental setup for the separation of this compound isomers involves a high-resolution capillary GC system.

-

Column: A non-polar capillary column, such as one with a methyl silicone stationary phase (e.g., HP-1), is often suitable for separating hydrocarbon isomers.[2] For enhanced separation, a polar stationary phase can also be employed.

-

Injector: A split/splitless injector is used to introduce the sample. The injector temperature is typically set around 250 °C.

-

Oven Temperature Program: A programmed temperature ramp is crucial for good resolution. A representative program might start at a low temperature (e.g., 40-60 °C) and gradually increase to a higher temperature (e.g., 200-250 °C).[2]

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.

-

Detector: A flame ionization detector (FID) is a standard choice for hydrocarbon analysis, providing high sensitivity. For definitive identification, a mass spectrometer (MS) is used as the detector.

The experimental workflow for the GC-based analysis is illustrated below.

Quantitative Data

The retention behavior of the (E) and (Z) isomers of this compound can be quantified using Kovats retention indices (RI). The RI value is a logarithmic scale that relates the retention time of a compound to the retention times of adjacent n-alkanes. Below is a summary of reported Kovats retention indices for the stereoisomers of this compound on different types of GC columns.

| Stereoisomer | GC Column Type | Kovats Retention Index (RI) |

| (E)-3-Methyl-3-heptene | Standard Non-polar | 784, 787.5, 793, 794.1, 796.9, 797[7] |

| (E)-3-Methyl-3-heptene | Standard Polar | 833, 840[7] |

| (Z)-3-Methyl-3-heptene | Standard Non-polar | 789, 789.2, 790[5] |

These values demonstrate that the choice of GC column polarity can influence the elution order and separation of the isomers.

Conclusion

The stereochemistry of this compound is defined by E/Z isomerism, resulting in two distinct geometric isomers: (E)-3-methyl-3-heptene and (Z)-3-methyl-3-heptene. The absence of a chiral center precludes the existence of enantiomers. The separation and identification of these isomers are reliably achieved through gas chromatography, with Kovats retention indices serving as a key quantitative measure for their characterization. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. 3-Methyl-cis-3-heptene [webbook.nist.gov]

- 2. 3-Heptene, 3-methyl- [webbook.nist.gov]

- 3. (E)-3-Methylhept-3-ene [webbook.nist.gov]

- 5. (Z)-3-Methylhept-3-ene | C8H16 | CID 5352144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-3-Methylhept-3-ene [webbook.nist.gov]

- 7. This compound | C8H16 | CID 5364732 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Analysis of 3-Methyl-3-heptene (C8H16)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-Methyl-3-heptene, a volatile organic compound with the molecular formula C8H16. The document details its physicochemical properties, spectroscopic profile, potential synthetic routes, and analytical procedures. Due to the limited availability of data on its biological activity, a generalized signaling pathway for volatile organic compounds is presented as a hypothetical model.

Physicochemical Properties

This compound is a flammable, colorless liquid. It is an unsaturated hydrocarbon with one double bond, existing as two stereoisomers: (E)-3-Methyl-3-heptene and (Z)-3-Methyl-3-heptene. The quantitative data for its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16 | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| Boiling Point | 121 °C | [2] |

| Melting Point | -103.01 °C (estimate) | [2] |

| Density | 0.73 g/cm³ | [2] |

| Refractive Index | 1.4180-1.4210 | [2] |

| LogP | 3.14280 | [2] |

| Flash Point | 9.2 °C | [2] |

Synthesis of this compound

Two primary synthetic routes for this compound are the Wittig reaction and the acid-catalyzed dehydration of 3-methyl-3-heptanol.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, this can be achieved by reacting 2-pentanone with the ylide generated from propyltriphenylphosphonium bromide.

Logical Workflow for Wittig Synthesis

Experimental Protocol:

-

Preparation of Propyltriphenylphosphonium Bromide:

-

In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

-

Add 1-bromopropane (1.0 eq) to the solution.

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature to allow the white phosphonium salt to precipitate.

-

Collect the solid by vacuum filtration and wash with diethyl ether. Dry under vacuum.

-

-

Wittig Reaction:

-

Suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked flask under an inert atmosphere (e.g., argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.0 eq) dropwise. The formation of a deep orange or red color indicates ylide generation. Stir for 1 hour at 0°C.

-

Slowly add a solution of 2-pentanone (1.0 eq) in anhydrous THF to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.[3]

-

Acid-Catalyzed Dehydration of 3-Methyl-3-heptanol

The dehydration of the tertiary alcohol, 3-methyl-3-heptanol, using a strong acid catalyst like sulfuric acid or phosphoric acid, will yield a mixture of alkene isomers, including this compound. According to Zaitsev's rule, the more substituted alkenes are generally the major products.

Logical Workflow for Dehydration Synthesis

Experimental Protocol:

-

Place 3-methyl-3-heptanol (1.0 eq) in a round-bottom flask equipped for distillation.

-

Slowly add a catalytic amount of concentrated sulfuric acid (or phosphoric acid).

-

Heat the mixture to gently distill the alkene products as they form.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the resulting mixture of alkenes by fractional distillation.[4]

Analytical and Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating the isomeric mixture of this compound and for obtaining their mass spectra.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a volatile organic solvent such as hexane or dichloromethane.[5]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating hydrocarbon isomers.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Expected Fragmentation Pattern: The mass spectrum will show a molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns for alkenes involve allylic cleavage, leading to the formation of stable carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of this compound.

Experimental Protocol:

-

Sample Preparation: For this volatile compound, dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6][7] The use of a sealed NMR tube may be necessary to prevent evaporation.

-

¹H NMR: The spectrum will show characteristic signals for the vinylic proton, the methyl group attached to the double bond, and the aliphatic protons of the ethyl and propyl chains. The chemical shifts and coupling constants will differ for the (E) and (Z) isomers.

-

¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the carbon-carbon double bond.

Experimental Protocol:

-

A thin film of the neat liquid sample can be placed between two salt plates (NaCl or KBr) for analysis.

Expected Absorptions:

-

C=C stretch: A weak to medium absorption band around 1670-1640 cm⁻¹.

-

=C-H stretch: A medium intensity band just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorption bands just below 3000 cm⁻¹.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activities and associated signaling pathways of this compound. However, as a volatile organic compound (VOC), it may potentially interact with biological systems in a manner similar to other VOCs.

Many VOCs are known to interact with cellular membranes and can trigger signaling cascades.[8][9] For instance, some VOCs can induce cellular responses through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in a wide range of cellular processes including proliferation, differentiation, and stress responses.[2]

Hypothetical Signaling Pathway for a Generic Volatile Organic Compound

This diagram illustrates a plausible mechanism where a VOC, such as this compound, could bind to a cell surface receptor, initiating a phosphorylation cascade through the MAPK pathway, ultimately leading to changes in gene expression. It is crucial to note that this is a generalized representation, and further research is required to determine if this compound has any specific biological activity.

Conclusion

This technical guide has provided a detailed overview of the molecular analysis of this compound (C8H16). The physicochemical properties, synthetic methodologies, and analytical protocols have been presented to aid researchers in their work with this compound. While direct evidence of its biological activity is currently lacking, the potential for interaction with cellular signaling pathways, as is the case with other volatile organic compounds, remains an area for future investigation. The information and protocols provided herein serve as a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. USES of ALKENES alkene carbon carbon C=C functional group in biological molecules advanced A level organic chemistry doc brown's revision notes [docbrown.info]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Solved he acid catalyzed dehydration of 3-methyl-3-hexanol | Chegg.com [chegg.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Frontiers | Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants [frontiersin.org]

- 9. Stress-Induced Volatile Emissions and Signalling in Inter-Plant Communication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 3-Methyl-3-heptene, a valuable acyclic olefin in various chemical syntheses.[1] This document outlines its key physical properties, details the standardized experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its handling, application in synthesis, and purification. A summary of its key quantitative data is presented in the table below.

| Property | Value | Unit |

| Boiling Point | 121 | °C |

| Density | 0.73 | g/cm³ |

| Molecular Formula | C₈H₁₆ | |

| Molecular Weight | 112.21 | g/mol |

| Melting Point | -103.01 (estimate) | °C |

| Refractive Index | 1.4180 - 1.4210 | |

| Flash Point | 9.2 | °C |

(Data sourced from multiple chemical suppliers and databases)

Experimental Protocols

The determination of the boiling point and density of volatile organic compounds like this compound requires standardized and precise methodologies to ensure accurate and reproducible results. The following sections detail the standard test methods for these measurements.

Determination of Boiling Point

The boiling point of this compound is determined using a method based on the ASTM D1078 standard , which covers the distillation range of volatile organic liquids.[2][3][4][5] This method is applicable to liquids such as hydrocarbons that are chemically stable during the distillation process and boil between 30 and 350 °C.[2][4][5]

Principle: This method involves the distillation of a small sample of the liquid under controlled conditions. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, the temperature of the vapor is measured as the liquid boils and condenses. The temperature range over which the liquid distills is recorded as its boiling range. For a pure compound like this compound, this range is expected to be narrow.

Apparatus:

-

Distillation flask

-

Condenser

-

Adapter

-

Heating source (e.g., heating mantle)

-

Calibrated thermometer or temperature probe

-

Graduated cylinder for collecting the distillate

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The sample is heated, and the temperature is recorded at which the first drop of distillate falls from the condenser.

-

Heating is continued, and the temperature is monitored throughout the distillation process.

-

The final temperature is recorded when the last of the liquid has evaporated from the flask.

-

The recorded temperature range constitutes the boiling range of the substance. The barometric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

The density of this compound is determined using a method based on the ASTM D4052 standard , which employs a digital density meter.[6][7][8][9][10] This method is suitable for petroleum distillates and other volatile liquids.[6][7]

Principle: This method utilizes an oscillating U-tube.[8][9] A small volume of the liquid sample is introduced into a temperature-controlled U-shaped tube. The tube is electronically excited to oscillate at its natural frequency. The presence of the sample changes the mass of the tube, which in turn alters its oscillation frequency. The instrument measures this change in frequency and, based on prior calibration with fluids of known density, calculates the density of the sample.

Apparatus:

-

Digital density meter with a temperature-controlled cell

-

Syringe or autosampler for sample injection

Procedure:

-

The digital density meter is calibrated using dry air and a standard liquid of known density (e.g., pure water).

-

The temperature of the measuring cell is set to the desired value and allowed to stabilize.

-

A small, bubble-free aliquot of the this compound sample is injected into the U-tube.

-

The instrument measures the oscillation period of the filled tube and calculates the density.

-

The measurement is repeated to ensure consistency and accuracy.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound, from sample preparation to data analysis.

Caption: Workflow for Boiling Point and Density Determination.

Synthesis of this compound

While various synthetic routes exist, a common laboratory-scale synthesis of this compound involves the dehydration of an appropriate alcohol, such as 3-methyl-3-heptanol. This reaction is typically acid-catalyzed and proceeds via an E1 elimination mechanism. The resulting alkene mixture may contain isomers, requiring purification steps such as fractional distillation to isolate the desired this compound. The purity of the final product can be assessed using techniques like gas chromatography (GC).

References

- 1. This compound | C8H16 | CID 5364732 - PubChem [pubchem.ncbi.nlm.nih.gov]